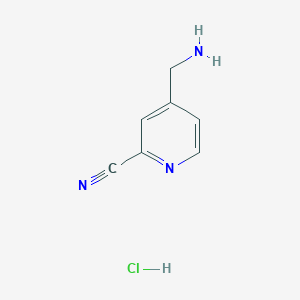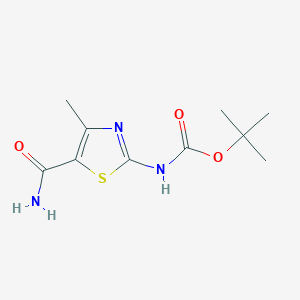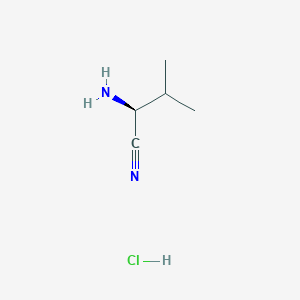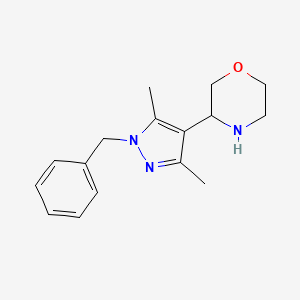
4-(Aminomethyl)pyridine-2-carbonitrile hydrochloride
Overview
Description
Molecular Structure Analysis
The InChI code for 4-(Aminomethyl)pyridine-2-carbonitrile hydrochloride is 1S/C7H7N3.ClH/c8-4-6-1-2-10-7(3-6)5-9;/h1-3H,4,8H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
4-(Aminomethyl)pyridine-2-carbonitrile hydrochloride is a solid .Scientific Research Applications
Synthesis and Antibacterial Activity
Researchers have developed novel and efficient synthesis methods for pyrazolo[3,4-d]pyrimidine derivatives using 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives, which show significant antibacterial activity. These derivatives are synthesized through environmentally friendly reactions and have potential applications in developing new antibacterial agents (Rostamizadeh et al., 2013).
Chemical Reactions and Compound Synthesis
The interaction of 4-(Aminomethyl)pyridine-2-carbonitrile hydrochloride with various reagents leads to the formation of complex compounds that can serve as intermediates in organic synthesis. For example, the compound undergoes reactions to produce isomeric diamino-pyridon-carbonitriles, which are useful in synthesizing azo-dyes (Junek et al., 1985).
Metal Complex Formation
The compound reacts with amino alcohols in the presence of Ni(II) salts to form solid complexes containing 2-pyridinyl-2-oxazolines. These reactions offer a new preparative method for 2-oxazolines and have implications in coordination chemistry and materials science (Segl′a & Jamnický, 1993).
Antimicrobial and Antioxidant Activity
Novel 2-amino-pyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives have been synthesized and evaluated for antimicrobial and antioxidant activities. These studies contribute to the development of new compounds with potential therapeutic applications (Lagu & Yejella, 2020).
Corrosion Inhibition
Pyrazolo[3,4-b]pyridine derivatives, synthesized using 4-(Aminomethyl)pyridine-2-carbonitrile hydrochloride, have been investigated as corrosion inhibitors for mild steel in acidic environments. These studies are crucial for developing new materials that can prevent corrosion in industrial applications (Dandia et al., 2013).
properties
IUPAC Name |
4-(aminomethyl)pyridine-2-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.ClH/c8-4-6-1-2-10-7(3-6)5-9;/h1-3H,4,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRNHCHZFIXKHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)pyridine-2-carbonitrile hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(2-aminoethyl)amino]-N-[(pyridin-2-yl)methyl]acetamide trihydrochloride](/img/structure/B1378696.png)








![Ethyl 2-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1378713.png)

